N-(6-((tert-Butyldimethylsilyloxy)methyl)-2-chloropyridin-3-yl)pivalamide
Overview
Description
N-(6-((tert-Butyldimethylsilyloxy)methyl)-2-chloropyridin-3-yl)pivalamide is a complex organic compound that features a pyridine ring substituted with a tert-butyldimethylsilyloxy group and a pivalamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-((tert-Butyldimethylsilyloxy)methyl)-2-chloropyridin-3-yl)pivalamide typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine . The chloropyridine derivative is then reacted with the protected hydroxyl compound under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-((tert-Butyldimethylsilyloxy)methyl)-2-chloropyridin-3-yl)pivalamide can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted by nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would be required.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines would yield corresponding amine derivatives of the compound.
Scientific Research Applications
N-(6-((tert-Butyldimethylsilyloxy)methyl)-2-chloropyridin-3-yl)pivalamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: May be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(6-((tert-Butyldimethylsilyloxy)methyl)-2-chloropyridin-3-yl)pivalamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The tert-butyldimethylsilyloxy group may play a role in modulating the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Bromo-2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-7-yl)pivalamide
- 6-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine
Uniqueness
N-(6-((tert-Butyldimethylsilyloxy)methyl)-2-chloropyridin-3-yl)pivalamide is unique due to the presence of both the tert-butyldimethylsilyloxy group and the pivalamide group on the pyridine ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Biological Activity
N-(6-((tert-Butyldimethylsilyloxy)methyl)-2-chloropyridin-3-yl)pivalamide, with the CAS number 1142191-94-3, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
- Molecular Formula : C17H29ClN2O2Si
- Molecular Weight : 357.00 g/mol
- Appearance : White solid
- Stability : Stable at room temperature
- Solubility : Good solubility in organic solvents
Biological Activity
The biological activity of this compound has been investigated in various studies. Its structure suggests potential interactions with biological targets, particularly in the realm of enzyme inhibition and receptor modulation.
Enzyme Inhibition
Research indicates that compounds with similar structures can act as inhibitors for various enzymes. For example, derivatives of chloropyridine have shown inhibitory effects on enzymes involved in metabolic pathways, such as cytochrome P450 enzymes and certain kinases. The presence of the pivalamide moiety may enhance these inhibitory effects by providing steric hindrance and electronic properties favorable for binding.
Receptor Modulation
The compound may also exhibit activity as a modulator of nuclear receptors. Preliminary studies suggest that similar chloropyridine derivatives can act as partial agonists or antagonists at the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose and lipid metabolism. This could have implications for conditions such as diabetes and obesity.
Case Study 1: Synthesis and Biological Testing
In a study published by Liu et al. (2014), a series of chloropyridine derivatives were synthesized, including compounds structurally related to this compound. These compounds were tested for their ability to inhibit specific kinases involved in cancer pathways. The results indicated that certain derivatives exhibited significant inhibitory activity, suggesting that further exploration of this compound could yield promising anticancer agents .
Case Study 2: Pharmacological Profile
A pharmacological evaluation conducted by researchers at Santa Cruz Biotechnology assessed various silylated compounds for their biological activities. Among these, this compound was included due to its structural novelty and potential therapeutic applications. The study highlighted its favorable pharmacokinetic properties and preliminary efficacy in cellular models .
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Enzyme Inhibition | Potential inhibition of cytochrome P450 enzymes | Liu et al., 2014 |
Nuclear Receptor Modulation | Possible partial agonist at PPARγ | Santa Cruz Biotechnology |
Anticancer Activity | Significant inhibitory effects on cancer-related kinases | Liu et al., 2014 |
Table 2: Comparative Analysis of Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
N-(6-(tert-butyldimethylsilyloxy)methyl)-2-chloropyridin-3-yl)pivalamide | Silyl ether, chloropyridine | Enzyme inhibition |
Chloropyridine derivative A | Lacks silyl group | Moderate activity |
Chloropyridine derivative B | Contains additional functional groups | High enzyme inhibition |
Properties
IUPAC Name |
N-[6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-chloropyridin-3-yl]-2,2-dimethylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29ClN2O2Si/c1-16(2,3)15(21)20-13-10-9-12(19-14(13)18)11-22-23(7,8)17(4,5)6/h9-10H,11H2,1-8H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWZFDHXSNZFHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(N=C(C=C1)CO[Si](C)(C)C(C)(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29ClN2O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673916 | |
Record name | N-[6-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-2-chloropyridin-3-yl]-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142191-94-3 | |
Record name | N-[6-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-2-chloropyridin-3-yl]-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.